Butyl[1-(4-ethylphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[1-(4-ethylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . It is a derivative of butylamine, where the butyl group is attached to a 1-(4-ethylphenyl)ethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 1-(4-ethylphenyl)ethanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. These methods often employ palladium or platinum catalysts to facilitate the reduction of the corresponding imine intermediate to the desired amine product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl[1-(4-ethylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Butyl[1-(4-ethylphenyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Butyl[1-(4-ethylphenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylamine: A simpler amine with a butyl group attached to an amino group.
1-(4-ethylphenyl)ethanone: A ketone that serves as a precursor in the synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine.
N-Butylbenzylamine: An amine with a butyl group attached to a benzyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a butyl group with a 1-(4-ethylphenyl)ethyl group makes it particularly useful in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H23N |
---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-[1-(4-ethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-11-15-12(3)14-9-7-13(5-2)8-10-14/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
ROVKLHFGQXTOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)C1=CC=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.